Methyl 2-amino-6-bromoisonicotinate
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Overview
Description
Methyl 2-amino-6-bromoisonicotinate is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and a methyl ester group at the carboxylic acid position of the isonicotinic acid structure. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromoisonicotinate typically involves the bromination of isonicotinic acid followed by esterification and amination. One common method includes:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6-position.
Esterification: The brominated isonicotinic acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Amination: Finally, the methyl ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, alkyl halides, or aryl halides are used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are applied.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxides and other oxidized products.
Reduction: Formation of reduced amines and derivatives.
Hydrolysis: Formation of isonicotinic acid derivatives.
Scientific Research Applications
Methyl 2-amino-6-bromoisonicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative with a carboxylic acid group at the 4-position.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic Acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
Methyl 2-amino-6-bromoisonicotinate is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-amino-6-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLGGCURVHBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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